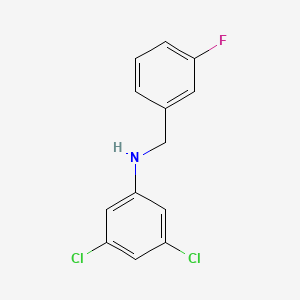

3,5-Dichloro-N-(3-fluorobenzyl)aniline

Description

Contextualization of Substituted Anilines as Privileged Chemical Scaffolds in Medicinal Chemistry

Substituted anilines are aromatic compounds bearing an amino group that are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.net This designation refers to molecular frameworks that are capable of binding to a variety of biological targets, making them highly valuable starting points for drug discovery. The versatility of the aniline (B41778) structure allows for extensive modification, enabling chemists to fine-tune pharmacological properties.

However, the aniline motif is not without its challenges. It can be susceptible to metabolic processing by enzymes like Cytochrome P450, which can lead to the formation of reactive metabolites. nih.gov These metabolites can cause idiosyncratic adverse drug reactions, a significant concern in late-stage drug development. nih.gov Consequently, a major area of research involves creating novel aniline derivatives or bioisosteres—substitutions that retain the desired biological activity while improving the metabolic profile and reducing potential toxicity. nih.gov This ongoing effort to balance efficacy with safety underscores the continued importance of synthesizing and evaluating new substituted anilines.

Significance of Benzyl (B1604629) Amine and Halogenated Benzene (B151609) Derivatives in Contemporary Chemical Biology

The two core components of the title compound, benzyl amine and halogenated benzenes, are independently significant in chemical biology. Benzylamine (B48309), a primary amine consisting of a benzyl group attached to an amine, serves as a crucial precursor and intermediate in the synthesis of numerous pharmaceuticals, including lacosamide (B1674222) and nebivolol. wikipedia.orgchemicalbook.com Beyond its role as a synthetic building block, the benzylamine scaffold itself exhibits biological activity, for instance, as a monoamine oxidase (MAO) inhibitor. wikipedia.org It is also a naturally occurring compound, having been isolated from plants like Moringa oleifera. nih.govebi.ac.uk

Halogenated aromatic compounds are fundamental to modern medicinal chemistry. mdpi.com The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto a benzene ring is a powerful strategy to modulate a molecule's physicochemical properties. numberanalytics.comnumberanalytics.com Halogenation can influence:

Lipophilicity: Affecting how a molecule crosses biological membranes.

Metabolic Stability: Blocking sites of metabolism to increase a drug's half-life. numberanalytics.com

Binding Affinity: Forming specific interactions, known as halogen bonds, with protein targets. acs.orgchemistryviews.org

Fluorine is particularly valued for its ability to increase metabolic stability and binding affinity without adding significant bulk. Chlorine, used in the title compound, also modifies electronic properties and can participate in crucial binding interactions. acs.org The strategic placement of halogens is therefore a key tool for optimizing lead compounds in drug discovery. numberanalytics.com

Rationale for Comprehensive Academic Investigation of 3,5-Dichloro-N-(3-fluorobenzyl)aniline and Its Analogs

The specific compound This compound merges the structural features discussed above. While direct research on this exact molecule is not extensively published, the rationale for its investigation is built upon the well-established value of its constituent parts and findings from closely related analogs.

The 3,5-dichloroaniline (B42879) core is a known entity, notably as an environmental transformation product of the fungicide iprodione. nih.gov Its chemical properties are well-characterized. The N-(3-fluorobenzyl) group is a feature present in modern, highly potent kinase inhibitors. For example, a complex derivative containing this moiety was identified as a powerful inhibitor of the ALK5 receptor, a target in cancer and fibrosis research. nih.govnih.govresearchgate.net

The academic investigation of this compound is therefore driven by the hypothesis that combining the dichloroaniline scaffold with the fluorobenzyl group could yield novel compounds with unique biological activities. The specific 3,5-dichloro substitution pattern provides a distinct electronic and steric profile compared to other isomers. Research on such analogs helps to systematically explore the structure-activity relationship (SAR) and understand how different halogenation patterns on both aromatic rings influence target affinity and selectivity.

Data from analogous N-benzylaniline derivatives demonstrate potent biological effects, providing a strong incentive for further research in this area.

| Compound Structure | Compound Name | Target/Assay | Measured Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Pargyline (an N-benzylamine derivative) | Monoamine Oxidase B (MAO-B) | Used as an antihypertensive agent. | wikipedia.org |

| N-benzylacetamide | General Precursor | Formed from reaction of benzylamine and acetyl chloride. | wikipedia.org |

| Novel N-benzyl aniline derivative | Acetylcholinesterase (AChE) | Kᵢ = 149.24 ± 15.59 nM | researchgate.net | |

| Novel N-benzyl aniline derivative | human Carbonic Anhydrase I (hCA I) | IC₅₀ = 243.11 nM | researchgate.net | |

| Novel N-benzyl aniline derivative | human Carbonic Anhydrase II (hCA II) | IC₅₀ = 296.32 nM | researchgate.net | |

| 0>a href="https://www.benchchem.com/product/b134444" target="_blank" style="color: #4160f2;">imidazole (B134444) amine derivative" src="https://i.postimg.cc/W3tYVj1x/N-3-fluorobenzyl-imidazole-amine.png"/> | N-(3-fluorobenzyl)-imidazole-2-amine derivative | ALK5 Cellular Assay | IC₅₀ = 3.5 ± 0.4 nM | nih.govnih.govresearchgate.net |

Overview of Research Domains and Methodologies Applied to N-(3-fluorobenzyl)aniline Derivatives

The study of N-(3-fluorobenzyl)aniline derivatives and related compounds employs a multidisciplinary approach common in modern chemical biology and medicinal chemistry.

Synthesis and Characterization:

Synthesis: These compounds are typically synthesized through standard organic chemistry reactions, such as the N-alkylation of a substituted aniline with a corresponding benzyl halide (e.g., 3-fluorobenzyl chloride). researchgate.net Reaction conditions are optimized to ensure good yields and purity.

Characterization: The identity and purity of newly synthesized compounds are confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological and Computational Evaluation:

Biological Screening: Derivatives are tested for biological activity using a variety of in vitro assays. These often involve measuring the inhibition of specific enzymes (e.g., kinases, cholinesterases) or the activity at cellular receptors. researchgate.net The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these experiments. nih.govnih.govresearchgate.net

Computational Modeling: Molecular docking studies are frequently used to predict and rationalize how these molecules bind to their protein targets. uomisan.edu.iq These in silico methods help visualize binding modes, understand structure-activity relationships, and guide the design of more potent and selective analogs. researchgate.net

This combination of synthesis, characterization, biological testing, and computational analysis provides a comprehensive framework for the investigation of novel chemical entities like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-13(6-10)17-8-9-2-1-3-12(16)4-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLXYHSJCYCORK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3,5 Dichloro N 3 Fluorobenzyl Aniline Analogs

Systematic Substituent Effects on the 3,5-Dichloroaniline (B42879) Moiety

The nature of the halogen substituents on the aniline (B41778) ring is a crucial determinant of the molecule's interaction profile. The replacement of chlorine with other halogens like fluorine or bromine can alter the electronic and steric properties of the ring, thereby influencing non-covalent interactions such as hydrogen bonds and halogen bonds.

Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, an interaction where the electropositive crown (σ-hole) on the halogen atom interacts with a nucleophilic species. The strength of this bond is influenced by the halogen's polarizability (I > Br > Cl > F). Therefore, substituting the chlorine atoms in 3,5-dichloroaniline with bromine could enhance halogen bonding interactions with a target protein, potentially increasing binding affinity. Conversely, fluorine is generally a poor halogen bond donor but a strong hydrogen bond acceptor.

Studies on other diarylamine scaffolds have shown that electron-withdrawing substituents on the aromatic rings are often crucial for biological activity. nih.gov In a series of chlorothalonil (B1668833) derivatives with a diphenyl amine structure, the presence of electron-withdrawing groups on the phenyl ring was found to enhance fungicidal activity. nih.gov This suggests that maintaining or enhancing the electron-withdrawing nature of the 3,5-substituents on the aniline ring is likely important.

The table below summarizes the key properties of different halogens relevant to their potential impact on molecular interactions when substituted at the 3 and 5 positions of the aniline ring.

| Halogen | Electronegativity (Pauling) | van der Waals Radius (Å) | Polarizability (ų) | Halogen Bond Donor Strength | Hydrogen Bond Acceptor Strength |

| F | 3.98 | 1.47 | 0.56 | Weak | Strong |

| Cl | 3.16 | 1.75 | 2.18 | Moderate | Moderate |

| Br | 2.96 | 1.85 | 3.05 | Strong | Weak |

This table presents generalized properties of halogens that influence their roles in non-covalent interactions.

In a related N-benzyl-aniline molecule, the planes of the two aromatic rings were found to intersect at a significant angle, indicating a non-planar conformation. nih.gov The introduction of ortho substituents would likely increase this dihedral angle further. Similarly, the crystal structure of N-(2,4-dichlorobenzylidene)aniline reveals a specific molecular conformation influenced by its substitution pattern. rsc.org Such conformational changes directly impact how the molecule presents its interacting groups (e.g., hydrogen bond donors/acceptors, hydrophobic surfaces) to a biological target. Therefore, the 3,5-substitution pattern may be optimal for minimizing steric clashes while maintaining beneficial electronic properties.

Bioisosteric replacement is a widely used strategy in drug design to improve a compound's properties while retaining its desired biological activity. drughunter.com Replacing the entire 3,5-dichloroaniline scaffold with other chemical groups that mimic its size, shape, and electronic character can lead to improved potency, selectivity, or pharmacokinetic profiles.

Given the electron-withdrawing nature of the 3,5-dichlorophenyl group, suitable bioisosteres would need to replicate this property. Potential non-classical bioisosteres could include heterocyclic rings. For example, a pyridine (B92270) ring with chlorine substituents could serve as a bioisostere, with the ring nitrogen acting as a hydrogen bond acceptor and modulating the ring's electronics. Other heterocyclic systems, such as pyrimidines or pyridazines, could also be considered. The goal of such a replacement is to maintain or improve the key interactions of the original scaffold while potentially introducing new favorable interactions or improving properties like solubility. cambridgemedchemconsulting.com

For example, a concern regarding the potential for genotoxicity associated with an aniline moiety in a series of HCV inhibitors was addressed by fusing the adjacent amide to the benzene (B151609) ring, forming a benzimidazole, which retained key binding properties. drughunter.com This highlights a strategy where the core scaffold is modified to mitigate liabilities while preserving function.

| Original Scaffold | Potential Bioisostere | Rationale |

| 3,5-Dichlorophenyl | 3,5-Dichloropyridinyl | Mimics size and electronic profile; adds a hydrogen bond acceptor (N). |

| 3,5-Dichlorophenyl | 5,7-Dichloroindazolyl | Larger heterocyclic system, potentially forming different interactions. |

| 3,5-Dichlorophenyl | 2,4-Dichlorobenzothiazolyl | Introduces different heteroatoms (N, S) altering electronic and binding properties. |

This table illustrates potential bioisosteric replacements for the dichlorophenyl moiety, a key component of the dichloroaniline scaffold.

Modulation of the N-(3-fluorobenzyl) Moiety and Linker Region

The N-(3-fluorobenzyl) portion of the molecule and the secondary amine linker are also critical for defining the compound's properties and activity. Modifications in this region can fine-tune binding interactions and affect physicochemical characteristics like lipophilicity and metabolic stability.

The placement of the fluorine atom on the benzyl (B1604629) ring is a subtle but powerful modulator of the compound's properties. Fluorine is highly electronegative and can alter the pKa of nearby functional groups, form strong C-F bonds that can block metabolic attack, and participate in hydrogen bonds or specific polar interactions with a target. cambridgemedchemconsulting.com

Moving the fluorine from the 3-position (meta) to the 2-position (ortho) or 4-position (para) would change the molecule's electronic and conformational landscape.

4-Fluoro (para): A para-fluoro substituent would exert a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. This can influence the acidity of the N-H proton in the linker. In some series, a para-fluoro substituent has been shown to enhance potency. nih.gov

2-Fluoro (ortho): An ortho-fluoro substituent would exert a strong inductive effect and could also influence the conformation of the benzyl group through steric interactions or by forming an intramolecular hydrogen bond with the amine proton.

3-Fluoro (meta): The meta position, as in the parent compound, is primarily influenced by the strong inductive electron-withdrawing effect of fluorine.

Studies on fluorine-substituted benzylamines as substrates for monoamine oxidase (MAO) have shown that the addition of electron-withdrawing substituents can significantly alter their interaction with the enzyme. nih.gov This underscores the importance of the electronic effects imparted by the fluorine atom.

| Fluorine Position | Dominant Electronic Effect | Potential Impact |

| 2- (ortho) | Inductive withdrawal, potential steric effect | May alter ring conformation, could form intramolecular H-bonds. |

| 3- (meta) | Inductive withdrawal | Modifies electronics of the ring and acidity of the N-H linker. |

| 4- (para) | Inductive withdrawal, mesomeric donation | Strongest influence on the electronic character of the ring system. |

This interactive table outlines the influence of the fluorine atom's position on the benzyl ring.

Beyond simple fluorine repositioning, other modifications to the benzyl ring can be explored. Replacing the phenyl ring with other aromatic systems, such as thiophene (B33073) or pyridine, would introduce heteroatoms that can act as hydrogen bond acceptors and alter the ring's electronic properties. The conformation of the benzyl group relative to the rest of the molecule is also a key factor. The central C-N bond allows for significant rotational freedom, and the preferred conformation dictates the spatial relationship between the two aromatic rings. nih.govscielo.br This conformation is governed by a balance of steric and electronic effects. Introducing substituents on the benzyl ring can create a preference for a specific conformation, which may be more or less favorable for binding to a biological target.

Alterations in the Linker Atom Connectivity and Chain Length

Systematic alterations to the linker can modulate several key parameters. For instance, increasing the chain length of the linker can provide greater conformational flexibility, potentially allowing the molecule to adopt a more favorable orientation within a binding pocket. Conversely, a more rigid linker might lock the molecule into a bioactive conformation, thereby enhancing its potency. Studies on analogous systems have shown that even subtle changes, such as the introduction of a different heteroatom or an additional methylene (B1212753) group, can lead to significant variations in activity.

In a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, the sulfonamide linker was found to be critical for their activity as partial agonists of peroxisome proliferator-activated receptor γ (PPARγ). nih.gov This highlights the importance of the linker's chemical nature in mediating biological effects. Similarly, in a study of 6-chloro-2-arylvinylquinolines, the length of an aminoalkyl side chain at the C4 position significantly influenced antiplasmodial activity, with a tetramethylene linker showing superior potency compared to di- or trimethylene linkers in the morpholinylalkylamine series. nih.gov For styrylquinolines, a dimethylaminoethylamine side chain was found to be superior to a dimethylaminobutylamine chain, indicating that optimal linker length is context-dependent. nih.gov

The following table illustrates hypothetical variations in the linker of 3,5-dichloro-N-(3-fluorobenzyl)aniline and the potential impact on biological activity based on general principles of medicinal chemistry.

| Compound ID | Linker Modification | Hypothesized Impact on Activity |

| Parent | -CH₂-NH- | Baseline activity |

| Analog 1 | -CH₂-CH₂-NH- | Increased flexibility, may enhance or decrease activity depending on target |

| Analog 2 | -CH=CH-NH- | Increased rigidity, potential for altered binding mode |

| Analog 3 | -C(O)-NH- | Introduction of a hydrogen bond acceptor, may increase binding affinity |

| Analog 4 | -O-CH₂- | Replacement of amine with ether, alters hydrogen bonding potential |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the structural features that are most important for activity.

Derivation of Predictive Models for Biological Activity

The development of a predictive QSAR model typically involves a series of steps. First, a dataset of compounds with known biological activities is compiled. For these compounds, a variety of molecular descriptors are calculated, which can be topological (2D) or conformational (3D) in nature. nih.gov These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that relates a selection of these descriptors to the observed biological activity. nih.gov The robustness and predictive power of the resulting model are then rigorously validated using both internal and external validation techniques. nih.gov A statistically significant and predictive QSAR model can then be used to estimate the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov For instance, QSAR studies on a series of 1,3,5-triazine (B166579) derivatives led to the development of statistically significant models for their cytotoxic activity against various cancer cell lines. nih.gov

Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Mapping

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.govresearchgate.net These methods align a series of active molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions in space where bulky groups or specific electrostatic properties are either favorable or unfavorable for activity, providing a visual guide for the design of more potent analogs. nih.govresearchgate.net

Pharmacophore mapping is another powerful technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.netnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. A validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel chemical scaffolds with the potential for the desired biological activity. nih.gov The development of a 3D-QSAR pharmacophore model for spleen tyrosine kinase (SYK) inhibitors, for example, was successfully used to screen for and identify new potential inhibitors. nih.gov

The table below summarizes the key aspects of 3D-QSAR and pharmacophore modeling.

| Modeling Technique | Principle | Output | Application |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with biological activity. nih.govresearchgate.net | Contour maps indicating favorable and unfavorable regions for specific properties. nih.govresearchgate.net | Guiding the modification of existing compounds to enhance potency. nih.govresearchgate.net |

| Pharmacophore Mapping | Identifies the 3D arrangement of essential chemical features for target binding. researchgate.netnih.gov | A 3D model of essential features (e.g., H-bond donors/acceptors, hydrophobic centers). nih.gov | Virtual screening of compound libraries to find novel active scaffolds. nih.gov |

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological target engagement and mechanism of action of the chemical compound this compound.

Extensive searches in scientific databases and literature have not yielded any studies that specifically investigate the receptor binding properties, enzyme inhibition profile, or its effects on protein-protein interactions. Consequently, there is no published data on the cellular pathways, downstream signaling cascades, or gene and protein expression profiles that might be modulated by this particular compound.

Therefore, it is not possible to provide an article on the "Investigations into the Biological Target Engagement and Mechanism of Action (MoA) of this compound" as there is no research on this specific molecule to date.

Investigations into the Biological Target Engagement and Mechanism of Action Moa of 3,5 Dichloro N 3 Fluorobenzyl Aniline

Biophysical Characterization of Compound-Target Interactions

To understand the mechanism of action of any bioactive compound, it is crucial to identify its molecular target and characterize the binding interaction in detail. Biophysical techniques are central to this process, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time interaction between a ligand (the compound) and an analyte (the target protein). nih.govnih.gov In a typical SPR experiment for a small molecule like 3,5-Dichloro-N-(3-fluorobenzyl)aniline, the target protein would be immobilized on a sensor chip. nih.gov The compound is then flowed over the surface at various concentrations. The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass as the compound binds to the protein. biosensingusa.com

This technique yields a sensorgram, which plots the response against time, showing the association of the compound as it flows over the sensor and its dissociation as the buffer washes it away. csic.esmdpi.com From these sensorgrams, key kinetic parameters can be determined:

Association rate constant (kₐ or kₒₙ): This measures how quickly the compound binds to its target.

Dissociation rate constant (kₑ or kₒff): This measures how quickly the compound dissociates from the target.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ/kₐ, Kₑ is a measure of binding affinity. A lower Kₑ value indicates a stronger binding interaction.

The kinetic data provided by SPR is invaluable for drug discovery, as it offers a more detailed picture of the interaction than affinity alone. nih.gov For example, a compound with a slow dissociation rate (a long residence time on the target) may have a more prolonged biological effect.

Illustrative SPR Kinetic Data for a Generic Small Molecule Inhibitor

| Parameter | Value | Unit | Description |

| kₐ (kₒₙ) | 1.5 x 10⁵ | M⁻¹s⁻¹ | Rate of association between the compound and its target protein. |

| kₑ (kₒff) | 3.0 x 10⁻³ | s⁻¹ | Rate of dissociation of the compound-protein complex. |

| Kₑ | 20 | nM | Equilibrium dissociation constant, indicating high binding affinity. |

This table presents hypothetical data to illustrate the typical output of an SPR experiment for a potent small molecule inhibitor. The values are representative of a strong interaction often sought in drug discovery programs.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of the complete thermodynamic profile of the interaction between a compound and its target protein in a single experiment. nih.govwhiterose.ac.uk In an ITC experiment, a solution of the compound, such as this compound, is titrated into a sample cell containing the target protein at a constant temperature. malvernpanalytical.com

The resulting data provides:

Binding Affinity (Kₐ or Kₑ): Similar to SPR, ITC provides a measure of how tightly the compound binds to the target.

Stoichiometry (n): This reveals the ratio in which the compound and protein bind, for example, a 1:1 or 2:1 interaction.

Enthalpy Change (ΔH): This is the measure of the heat released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding energies (e.g., hydrogen bonds and van der Waals interactions) when the complex is formed. nih.gov

Entropy Change (ΔS): This reflects the change in the system's disorder upon binding, which is often influenced by factors like conformational changes and the displacement of water molecules from the binding site. nih.gov

The Gibbs free energy of binding (ΔG) can be calculated from these parameters, but it is the dissection into enthalpic and entropic contributions that provides deeper insight into the driving forces of the interaction. whiterose.ac.uk For instance, an interaction primarily driven by a favorable enthalpy change suggests strong, specific contacts, whereas an entropically driven interaction might be dominated by the hydrophobic effect. This information is critical for the rational design and optimization of lead compounds. nih.gov

Illustrative Thermodynamic Profile for a Hypothetical Protein-Ligand Interaction

| Thermodynamic Parameter | Value | Unit | Interpretation |

| Stoichiometry (n) | 1.1 | - | The binding interaction occurs at an approximate 1:1 ratio. |

| Binding Affinity (Kₑ) | 50 | nM | Indicates a strong and specific binding interaction. |

| Enthalpy Change (ΔH) | -45 | kJ/mol | The reaction is strongly exothermic, suggesting favorable hydrogen bonding and/or van der Waals interactions are formed upon binding. |

| Entropy Change (TΔS) | -10 | kJ/mol | The binding is entropically unfavorable, possibly due to a loss of conformational freedom in the ligand and/or protein upon complex formation. |

This table provides representative thermodynamic data that could be obtained from an ITC experiment for a high-affinity ligand. The data illustrates an enthalpy-driven interaction.

X-ray crystallography is the gold standard for providing a high-resolution, three-dimensional structure of a compound bound to its protein target. nih.govnih.gov To achieve this, a co-crystal of the protein in complex with the compound, in this case, this compound, must be grown. These crystals are then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. youtube.com

The resulting structure provides invaluable information, including:

The precise binding site of the compound on the target protein.

The conformation adopted by the compound when bound.

Specific molecular interactions , such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the compound and the amino acid residues of the protein.

For a molecule like this compound, a crystal structure would reveal the specific orientation of the dichloro-substituted ring and the fluorobenzyl moiety within the binding pocket. It would show which residues interact with the chlorine and fluorine atoms, which can be critical for binding affinity and selectivity. This structural information is fundamental for structure-based drug design, allowing for the rational optimization of the compound to improve its properties. nih.govfrontiersin.org Searching the Protein Data Bank (PDB) is a standard first step to find existing structures of the target or related compounds. rcsb.org

Phenotypic Screening and High-Throughput Assay Development

Phenotypic screening is a powerful approach in drug discovery where compounds are tested for their ability to produce a desired change in the phenotype of a cell or an organism, without a preconceived notion of the molecular target. nih.govnih.gov This method is particularly useful for identifying compounds that work through novel mechanisms of action.

A high-throughput screening (HTS) campaign would involve testing a large library of compounds against a cellular model of a disease to identify "hits" that produce the desired phenotypic outcome. nih.govewadirect.comyoutube.com For a compound like this compound, a phenotypic screen could reveal its potential therapeutic utility in areas such as oncology, infectious diseases, or inflammation, depending on the assays employed.

The development of a robust HTS assay is a critical first step. nih.gov This involves:

Selecting a relevant cell line and a quantifiable phenotypic readout (e.g., cell viability, expression of a reporter gene, or changes in cell morphology).

Optimizing assay conditions to ensure reproducibility and a suitable signal-to-noise ratio.

Automating the process to enable the screening of thousands of compounds efficiently. youtube.com

Once hits are identified from the primary screen, they undergo a series of confirmation and counter-screening steps to eliminate false positives and compounds that interfere with the assay technology. nih.gov Active compounds are then subjected to dose-response studies to determine their potency (e.g., EC₅₀). Identifying the molecular target of a hit from a phenotypic screen is a subsequent, often challenging, step that can involve techniques like affinity chromatography, proteomics, or genetic approaches. nih.govbiorxiv.org

Efficacy Assessment in Defined In Vitro Cellular Systems

No peer-reviewed studies or database entries were identified that have assessed the in vitro efficacy of this compound.

There are no available research findings from cell proliferation or viability assays, such as MTT, WST, or CellTiter-Glo® assays, for this compound. Standard methodologies for these assays are well-established, utilizing techniques like colorimetric measurements to determine the number of viable cells in culture after exposure to a test compound. dojindo.compromega.commedchemexpress.comsigmaaldrich.com However, the application of these methods to the specified compound has not been reported.

A detailed search did not yield any studies concerning the specific functional activities of this compound. While related chemical structures, such as other dichlorinated or fluorinated compounds, have been investigated for various biological activities, this specific molecule remains uncharacterized in the scientific literature for its antimicrobial, antioxidant, or antiproliferative potential. nih.govnih.govnih.govnih.govnih.govnih.govmdpi.comfrontiersin.org

No data exists regarding the effects of this compound on apoptosis or cell cycle progression. Consequently, there are no findings on whether this compound can induce programmed cell death, as assessable by methods like Annexin V staining or caspase activity assays, nor are there reports on its potential to cause cell cycle arrest at any phase (G1, S, G2, or M). nih.govatlasgeneticsoncology.orgnih.govnih.govnih.govle.ac.ukmdpi.combiorxiv.orgacademicjournals.orgpressbooks.pub

Pre Clinical Biological Efficacy Evaluation of 3,5 Dichloro N 3 Fluorobenzyl Aniline in in Vitro and Animal Models

In Vivo Efficacy Assessment

Information and research data on the validation of biomarkers in animal tissues for the compound 3,5-Dichloro-N-(3-fluorobenzyl)aniline are not available in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies of 3,5 Dichloro N 3 Fluorobenzyl Aniline

Molecular Docking Simulations for Ligand-Target Binding Prediction

No molecular docking studies for 3,5-Dichloro-N-(3-fluorobenzyl)aniline have been identified in the searched scientific literature. Such studies would theoretically provide insights into its binding mechanisms with specific protein targets.

Identification of Key Interacting Residues and Binding Hotspots

Information regarding the key amino acid residues and binding hotspots that interact with this compound is not available, as no relevant molecular docking simulations have been published.

Prediction of Binding Poses and Affinity Scores

Predicted binding poses and affinity scores for this compound are undetermined due to the absence of specific molecular docking research.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

No molecular dynamics simulation studies have been reported for this compound. MD simulations would be necessary to analyze the compound's conformational changes and stability in a dynamic biological environment.

Assessment of Ligand Stability within Binding Pockets

The stability of this compound within protein binding pockets has not been assessed, as no molecular dynamics simulation data is available.

Analysis of Protein Dynamics and Induced Fit Mechanisms

Without molecular dynamics simulation results, it is not possible to analyze the influence of this compound on protein dynamics or to describe any potential induced-fit mechanisms upon binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No quantum chemical calculation studies, such as those using Density Functional Theory (DFT), have been found for this compound. These calculations would be essential for determining the electronic structure and other quantum mechanical properties of the molecule.

Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbitals

The electronic structure of this compound is fundamentally determined by the interplay of its constituent aromatic rings and the secondary amine linker. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties. A DFT analysis of N-benzylaniline, a parent structure, reveals key insights into the molecule's electronic characteristics. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the two chlorine atoms on the aniline (B41778) ring is expected to lower the energy of the HOMO, making the compound less prone to oxidation compared to unsubstituted aniline. The fluorine atom on the benzyl (B1604629) ring, also being electron-withdrawing, will influence the electronic distribution on that part of the molecule.

Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Lower than N-benzylaniline | Presence of electron-withdrawing chlorine and fluorine atoms. |

| LUMO Energy | Lower than N-benzylaniline | Influence of electronegative substituents. |

| HOMO-LUMO Gap | Relatively large | Indicative of good kinetic stability. |

| Electron Density | Highest around N and Cl atoms | Based on the electronegativity of these atoms. |

| Reactivity | Potential for electrophilic and nucleophilic interactions | Presence of electron-rich and electron-poor regions. |

This table is predictive and based on theoretical principles and data from related compounds.

Conformational Energetics and Tautomerism

Studies on the crystal structure of N-benzylaniline have shown that the nitrogen atom adopts a nearly planar geometry. researchgate.net The two phenyl rings are oriented almost perpendicular to each other. researchgate.net For this compound, a similar perpendicular arrangement of the aromatic rings is expected to be a stable conformation to minimize steric hindrance between the bulky substituted rings. The presence of the chlorine and fluorine substituents is not expected to drastically alter this general conformational preference.

The relative energies of different conformers can be calculated using computational methods to identify the most stable, low-energy conformations. These studies are crucial for understanding how the molecule might interact with biological targets.

Tautomerism, the migration of a proton, is not a significant consideration for this compound under normal conditions. The potential imine-enamine tautomerism is highly unfavorable due to the aromaticity of the aniline ring.

Table 2: Predicted Conformational Properties of this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Dihedral Angle (C-N-C-C) | Flexible, allowing for multiple conformations | Rotation around single bonds. |

| Most Stable Conformation | Phenyl rings oriented near-perpendicularly | Minimization of steric hindrance, based on data for N-benzylaniline. researchgate.net |

| Tautomeric Forms | Negligible contribution | High energy barrier to disrupt aromaticity. |

This table is predictive and based on theoretical principles and data from related compounds.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a vital tool in drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govresearchgate.net Various computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are employed for these predictions. researchgate.netnih.gov

Computational Permeability and Solubility Prediction

The permeability and solubility of a compound are key determinants of its oral bioavailability. These properties can be estimated using computational models that consider various molecular descriptors.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial factor influencing both permeability and solubility. For aniline derivatives, QSAR models have been developed to predict logP values. researchgate.net The presence of two chlorine atoms and a fluorine atom in this compound is expected to increase its lipophilicity compared to N-benzylaniline.

Aqueous solubility is generally inversely related to lipophilicity. nih.gov Therefore, this compound is predicted to have low aqueous solubility.

Permeability across biological membranes, such as the intestinal epithelium, is often predicted using models like the Caco-2 cell permeability assay. researchgate.net While highly lipophilic compounds tend to have high membrane permeability, very high lipophilicity can sometimes lead to poor absorption due to low solubility and potential membrane retention.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value/Range | Method of Prediction |

| LogP (Lipophilicity) | High | Based on the contribution of halogen substituents. |

| Aqueous Solubility | Low | Inversely correlated with high lipophilicity. |

| Intestinal Permeability | High | Predicted from its lipophilic character. |

| Blood-Brain Barrier Permeation | Possible | Dependent on a balance of lipophilicity and other factors. |

This table contains predicted values based on computational models and data from analogous compounds.

Prediction of Metabolic Soft Spots and Enzyme Interactions

The metabolism of a compound significantly affects its half-life and potential for drug-drug interactions. In silico tools can predict the most likely sites of metabolism, often referred to as "metabolic soft spots," and the enzymes involved. nih.govresearchgate.net

For N-alkylanilines, the primary routes of metabolism are often N-dealkylation and aromatic hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govyoutube.comnih.gov The benzylic carbon and the unsubstituted positions on the aromatic rings are potential sites for oxidation.

The aniline nitrogen in this compound is a likely site for interaction with CYP enzymes. The N-debenzylation would lead to the formation of 3,5-dichloroaniline (B42879) and 3-fluorobenzaldehyde (B1666160). Aromatic hydroxylation could also occur, although the positions are limited by the existing chloro substituents. The presence of these substituents may also influence the rate of metabolism.

Computational models can predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are most likely to metabolize the compound. uniba.it Aniline derivatives have been shown to interact with various CYP isoforms. acs.org

Table 4: Predicted Metabolic Profile of this compound

| Feature | Prediction | Basis of Prediction |

| Primary Metabolic Pathway | N-dealkylation, Aromatic hydroxylation | Common pathways for N-alkylanilines. nih.govnih.gov |

| Metabolic Soft Spots | Benzylic C-H bonds, unsubstituted aromatic carbons | Known sites of CYP-mediated oxidation. researchgate.net |

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6) | Major enzymes in drug metabolism. uniba.ityoutube.com |

| Potential for CYP Inhibition | Possible | Many aniline derivatives are known to be CYP inhibitors. acs.org |

This table is predictive and based on known metabolic pathways of related compounds.

Pre Clinical Metabolic Transformation and Degradation Pathways of 3,5 Dichloro N 3 Fluorobenzyl Aniline

In Vitro Metabolite Identification and Characterization

In vitro systems, such as hepatic microsomes and hepatocytes, are standard tools for elucidating the metabolic pathways of new chemical entities. utsouthwestern.edu These systems contain the key enzymes responsible for Phase I and Phase II metabolism. utsouthwestern.edu

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes and monitoring its disappearance over time. frontiersin.org For N-benzylanilines, stability can vary significantly depending on the species and the specific substitutions on the aromatic rings. nih.govtandfonline.com A typical in vitro metabolic stability assay would involve incubating 3,5-Dichloro-N-(3-fluorobenzyl)aniline (at a concentration of, for example, 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in the presence of NADPH as a cofactor. frontiersin.org The rate of disappearance of the parent compound would provide an indication of its intrinsic clearance. Similar studies using intact hepatocytes would offer a more complete picture, as they contain a full complement of both Phase I and Phase II enzymes and cofactors. utsouthwestern.edu

Based on the metabolism of analogous compounds, the biotransformation of this compound is expected to proceed through several key pathways, primarily involving oxidation and conjugation.

Predicted Phase I Metabolic Pathways:

N-Dealkylation: This is a major metabolic route for N-benzylanilines, catalyzed by cytochrome P450 enzymes. nih.govtandfonline.com This pathway involves the cleavage of the bond between the nitrogen atom and the benzyl (B1604629) group, which would yield 3,5-dichloroaniline (B42879) and 3-fluorobenzaldehyde (B1666160) . The latter would likely be further oxidized to 3-fluorobenzoic acid .

Aromatic Hydroxylation: Hydroxylation of either aromatic ring is a common oxidative reaction. This could result in the formation of phenolic metabolites on the dichlorinated aniline (B41778) ring or the fluorinated benzyl ring.

N-Oxidation: The nitrogen atom of the aniline moiety can undergo oxidation to form an N-hydroxy derivative . tandfonline.comnih.govtandfonline.com This N-hydroxylamine can be unstable and may be further oxidized to a nitrone. tandfonline.comnih.gov

Predicted Phase II Conjugative Metabolites:

The hydroxylated metabolites formed during Phase I are susceptible to conjugation reactions, which increase their water solubility and facilitate their elimination from the body. The most common conjugation reactions are:

Glucuronidation: Phenolic metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

The following table summarizes the predicted metabolites of this compound.

| Metabolite Name | Predicted Metabolic Pathway | Metabolic Phase |

| 3,5-Dichloroaniline | N-Dealkylation | Phase I |

| 3-Fluorobenzaldehyde | N-Dealkylation | Phase I |

| 3-Fluorobenzoic Acid | Oxidation of 3-fluorobenzaldehyde | Phase I |

| Hydroxylated-3,5-dichloro-N-(3-fluorobenzyl)aniline | Aromatic Hydroxylation (on either ring) | Phase I |

| N-Hydroxy-3,5-dichloro-N-(3-fluorobenzyl)aniline | N-Oxidation | Phase I |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | Phase II |

| Sulfate conjugate of hydroxylated metabolite | Sulfation | Phase II |

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450s, Glucuronosyltransferases)

The biotransformation of this compound is anticipated to be primarily mediated by two major families of enzymes:

Cytochrome P450 (CYP) Superfamily: These enzymes are the principal catalysts of Phase I oxidative metabolism. nih.govnih.gov Various CYP isozymes are responsible for the N-dealkylation and aromatic hydroxylation of N-benzylanilines. nih.govtandfonline.com The specific isozymes involved would need to be identified through reaction phenotyping studies using a panel of recombinant human CYPs.

UDP-Glucuronosyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation reactions, conjugating a glucuronic acid moiety to hydroxylated metabolites. utsouthwestern.edu

The table below outlines the enzymatic systems likely involved in the metabolism of this compound.

| Enzyme Family | Metabolic Reaction | Predicted Substrate |

| Cytochrome P450 (CYP) | N-Dealkylation, Aromatic Hydroxylation, N-Oxidation | This compound |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Hydroxylated metabolites |

| Sulfotransferases (SULTs) | Sulfation | Hydroxylated metabolites |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | 3-Fluorobenzaldehyde |

Chemical and Biochemical Stability Studies under Relevant Research Conditions

The stability of this compound is crucial for the interpretation of in vitro and in vivo studies. Stability would need to be assessed under various conditions, including:

pH Stability: Evaluating the compound's stability across a range of pH values relevant to biological systems (e.g., pH 1.2 for gastric fluid, pH 7.4 for physiological conditions).

Temperature Stability: Assessing stability at temperatures used in storage and during experiments (e.g., -20°C, 4°C, 37°C).

Stability in Biological Matrices: Determining the compound's stability in plasma and buffer solutions used for in vitro assays to ensure that any observed loss of the compound is due to metabolic activity and not chemical degradation.

Without specific experimental data, it is presumed that the compound is reasonably stable under standard laboratory conditions, but this would require empirical validation.

Degradation Product Analysis in Model Systems

In the context of preclinical research, "degradation" primarily refers to metabolic transformation. The analysis of degradation products in model systems, such as liver microsomes or hepatocytes, would involve the identification and characterization of the metabolites listed in section 7.1.2. The primary degradation (metabolic) products would likely be 3,5-dichloroaniline and 3-fluorobenzaldehyde resulting from N-dealkylation, as this is a major pathway for similar compounds. tandfonline.comnih.govtandfonline.com Further degradation would involve the oxidation of the aldehyde and the hydroxylation and conjugation of the aniline and parent compound. In environmental systems, biodegradation of dichloroanilines can proceed via hydroxylation.

Advanced Analytical and Spectroscopic Characterization in Research of 3,5 Dichloro N 3 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 3,5-Dichloro-N-(3-fluorobenzyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment.

In a typical analysis, the proton spectrum would show distinct signals for the aromatic protons on both the dichloroaniline and fluorobenzyl rings, the aliphatic methylene (B1212753) (-CH₂-) protons, and the amine (N-H) proton. The chemical shifts are influenced by the electron-withdrawing chlorine and fluorine atoms and the electron-donating amine group. The expected signals in a solvent like CDCl₃ would be consistent with the structure's distinct electronic environments. rsc.orgresearchgate.net

Advanced 2D NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the relationships between adjacent aromatic protons on the fluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons. This is critical for identifying quaternary carbons and piecing the molecular fragments together, for example, by showing a correlation from the methylene protons to the carbon atoms of both aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, offering insights into the molecule's preferred conformation in solution. researchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm, Multiplicity) | Predicted ¹³C NMR (ppm) |

| Methylene (-CH₂-) | ~4.3 (d) | ~48 |

| Amine (-NH-) | Broad signal, ~4.1 | N/A |

| 3,5-Dichloroaniline (B42879) Ring | ||

| C-H (para to -NH) | ~6.7 (t) | ~112 |

| C-H (ortho to -NH) | ~6.5 (d) | ~114 |

| C-Cl | N/A | ~135 |

| C-N | N/A | ~149 |

| 3-Fluorobenzyl Ring | ||

| Aromatic C-H | ~6.9 - 7.3 (m) | ~114 - 130 |

| C-F | N/A | ~163 (d, ¹JCF) |

| C-CH₂ | N/A | ~142 |

| Note: Predicted values are based on data for analogous structures like 3,5-dichloroaniline and 3-fluoroaniline. chemicalbook.comrsc.org Actual values may vary based on solvent and experimental conditions. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science research. nih.govrigaku.com While no specific polymorphs of this compound are documented in the provided context, solid-state NMR (SS-NMR) would be an indispensable tool for their discovery and characterization.

Unlike solution-state NMR, which averages out anisotropic interactions, SS-NMR provides information about the local environment of atoms in the solid lattice. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can distinguish between polymorphs because different crystal packing arrangements result in magnetically non-equivalent nuclei, leading to distinct chemical shifts in the SS-NMR spectrum. nih.gov If different crystalline forms of the title compound were identified, SS-NMR would be used to characterize each form and study the dynamics of any phase transformations. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with high accuracy and to identify its metabolites. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound.

For metabolite identification, the compound would typically be incubated with a biological system, such as human liver microsomes or hepatocytes, followed by analysis using a hyphenated technique like Liquid Chromatography-Quadrupole Time-of-Flight HRMS (LC-QTOF-HRMS). nih.gov This approach separates potential metabolites chromatographically before they are subjected to mass analysis. Common metabolic pathways for N-arylbenzylamines include N-dealkylation, hydroxylation of the aromatic rings, and subsequent glucuronidation. HRMS can identify these metabolites by detecting their exact masses, which differ from the parent compound by a known mass corresponding to the metabolic transformation (e.g., +15.9949 Da for hydroxylation). nih.gov

Interactive Table: HRMS Data for this compound

| Parameter | Value | Information Provided |

| Molecular Formula | C₁₃H₁₀Cl₂FN | Elemental composition |

| Monoisotopic Mass | 285.0177 | Exact mass of the most abundant isotopic species |

| [M+H]⁺ (Protonated) | 286.0256 | Ion observed in positive mode ESI-HRMS for formula confirmation massbank.eu |

| [M+Na]⁺ (Sodiated) | 308.0075 | Adduct sometimes observed in ESI-HRMS |

| Note: Masses are calculated based on the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and confirms the presence of specific functional groups.

For this compound, the key vibrational modes include:

N-H Stretch: A characteristic band for the secondary amine group, typically observed in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the -CH₂- group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-Cl and C-F Stretches: Carbon-halogen stretches are characteristic and appear in the fingerprint region of the spectrum (typically below 1400 cm⁻¹). dtic.mil

These techniques are also sensitive to intermolecular interactions. For example, changes in the position and shape of the N-H stretching band can indicate the presence and strength of hydrogen bonding in the solid state. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (secondary amine) | 3300 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Note: Based on general data for substituted anilines and benzylamines. ias.ac.inresearchgate.net |

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique provides the precise molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions like hydrogen bonds or π-π stacking.

Powder XRD (PXRD): This technique is used on a bulk, microcrystalline powder sample. The resulting diffractogram is a characteristic fingerprint for a specific crystalline form (polymorph). researchgate.net PXRD is the primary tool for identifying different polymorphs, assessing the crystallinity of a sample, and monitoring phase purity. rigaku.comthermofisher.com Small changes in the PXRD pattern, such as shifts in peak positions or the appearance of new peaks, can indicate the presence of a new polymorphic form. researchgate.net

Beyond basic identification, XRD is essential for advanced studies such as co-crystallization. If this compound were to be co-crystallized with another molecule (a coformer) to modify its physical properties, XRD would be the primary method to confirm the formation of a new, unique crystalline phase distinct from the starting materials. mdpi.comnih.gov

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for separating the target compound from impurities and for quantitative analysis. nih.gov

For purity assessment, a sample of this compound is analyzed, typically using a reversed-phase column and a UV detector. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. srce.hr This method is crucial for ensuring the quality of research-grade material.

For quantitative analysis, HPLC is often coupled with a mass spectrometer (LC-MS). This powerful combination allows for the sensitive and selective measurement of the compound's concentration in complex research matrices, such as samples from in vitro metabolism studies or environmental fate experiments. A calibration curve is typically generated using standards of known concentration to ensure accurate quantification.

Future Perspectives and Emerging Research Directions for 3,5 Dichloro N 3 Fluorobenzyl Aniline Derivatives

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Biological Specificity

The rational design of novel analogs based on a lead compound is a cornerstone of modern drug discovery. For derivatives of 3,5-Dichloro-N-(3-fluorobenzyl)aniline, this approach will be critical in optimizing their biological activity and specificity. Future research will likely focus on systematic modifications of the core structure to probe structure-activity relationships (SAR). nih.govnih.gov

Key areas for synthetic modification could include:

Substitution on the Dichlorophenyl Ring: Introducing different functional groups at alternative positions on the 3,5-dichlorophenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing target binding affinity and selectivity.

Modification of the Fluorobenzyl Moiety: Altering the position of the fluorine atom on the benzyl (B1604629) ring or introducing additional substituents could fine-tune interactions with the target protein.

Linker Modification: The secondary amine linker is a critical component. Its replacement with amides, ureas, or other bioisosteres could alter the compound's conformational flexibility and hydrogen bonding capacity.

These synthetic efforts will be guided by computational modeling and docking studies to predict the binding modes of new analogs within the active sites of potential biological targets. nih.gov The goal is to generate a library of compounds with a range of physicochemical properties for subsequent biological evaluation.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of lead compounds. nih.govnih.govresearchgate.net For this compound derivatives, AI and ML can be applied in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data from analogous compounds to build predictive models for biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). mdpi.com These models can then be used to virtually screen large libraries of designed analogs, prioritizing those with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and known biological targets. By inputting the structural features of the this compound scaffold, these algorithms can propose novel derivatives with potentially enhanced activity and drug-like properties.

Hit-to-Lead Optimization: Once initial hits are identified, ML can guide the optimization process by suggesting specific chemical modifications to improve potency, selectivity, and ADME profiles.

The use of AI and ML will not only expedite the discovery timeline but also enable a more comprehensive exploration of the chemical space around the this compound core.

Exploration of Novel Pre-clinical Applications in Underexplored Biological Systems

While the initial therapeutic indications for a new compound class may be narrow, its full potential often lies in exploring its effects across a range of biological systems. Future research on this compound derivatives should include broad-based phenotypic screening to identify novel pre-clinical applications. This could involve testing the compounds in cellular models of various diseases, including but not limited to:

Oncology: Evaluating anti-proliferative activity against a diverse panel of cancer cell lines. nih.gov

Neurodegenerative Diseases: Assessing neuroprotective effects in models of Alzheimer's or Parkinson's disease. nih.gov

Infectious Diseases: Screening for antimicrobial or antiviral activity. researchgate.net

Inflammatory Disorders: Investigating anti-inflammatory properties in relevant cell-based assays.

This unbiased approach could uncover unexpected therapeutic opportunities and expand the potential clinical utility of this compound class.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

To gain a comprehensive understanding of how this compound derivatives exert their biological effects, it is crucial to move beyond single-target assays and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—will be instrumental in this endeavor. nih.govnih.govfrontiersin.orgembopress.org

By treating biological systems with these compounds and subsequently analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can:

Identify Biological Pathways: Uncover the key signaling and metabolic pathways modulated by the compounds.

Elucidate Mechanisms of Action: Gain insights into the molecular mechanisms underlying the observed phenotypic effects.

Discover Biomarkers: Identify potential biomarkers that can be used to monitor compound activity and predict patient response in future clinical trials.

This holistic view will provide a much richer understanding of the compound's bioactivity and potential off-target effects.

Development of Advanced In Vitro Models for Predictive Biological Evaluation

The limitations of traditional 2D cell culture in predicting human responses have led to the development of more physiologically relevant in vitro models. nih.gov For the preclinical evaluation of this compound derivatives, the use of advanced models such as 3D organoids and spheroids will be crucial. nih.gov

These models, which more closely mimic the complex microenvironment of human tissues, can provide more accurate predictions of:

Efficacy: Assessing the compound's therapeutic effect in a more realistic biological context.

Toxicity: Identifying potential toxicities that may not be apparent in 2D cultures.

Drug Penetration: Evaluating the ability of the compound to penetrate into solid tissues.

The use of these advanced in vitro systems can help to de-risk the transition from preclinical to clinical development, increasing the likelihood of success in human trials.

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-N-(3-fluorobenzyl)aniline in academic laboratories?

A common methodological approach involves a nucleophilic substitution or reductive amination reaction. For example:

- Step 1 : React 3,5-dichloroaniline with 3-fluorobenzyl bromide/chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux.

- Step 2 : Monitor the reaction progress via TLC or HPLC. Purify the product using column chromatography or recrystallization.

This method is analogous to the alkylation strategies used for structurally related N-substituted anilines, such as 3,5-Dimethyl-N-(2,2,2-trifluoroethyl)aniline .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. The electron-withdrawing effects of Cl and F atoms will cause distinct chemical shifts.

- 19F NMR : To verify the presence and position of the fluorine substituent.

- FTIR : To identify N–H stretching (≈3400 cm⁻¹) and C–F/C–Cl vibrations (≈1100–500 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) validation.

Structural analogs like 3,5-Dichloro-N-(2-methoxyethyl)aniline have been characterized using these techniques, with PubChem providing reference data .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste.

General safety guidelines for aromatic amines, including hazard mitigation, are outlined in safety data sheets for related compounds .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

- Software Tools : Use SHELXL for high-resolution refinement, especially for handling disordered atoms or twinning .

- Validation Metrics : Cross-check R-factors, residual electron density maps, and Hirshfeld surface analysis.

- Complementary Data : Pair X-ray diffraction with solid-state NMR to resolve ambiguities in electron density.

This approach is critical for halogenated anilines, where heavy atoms (Cl/F) may introduce refinement challenges.

Q. What strategies address contradictions in reported bioactivity data for derivatives of this compound?

- Dose-Response Reproducibility : Conduct independent assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines.

- Metabolic Stability Tests : Use HPLC-MS to verify compound integrity under biological conditions.

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., Cl vs. F) on target binding using molecular docking (e.g., AutoDock Vina).

Similar methodologies have been applied to fluorophenoxy anilines in antitumor studies .

Q. How can researchers optimize the synthetic yield of this compound?

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as used in 3,5-Difluoroaniline synthesis .

- Solvent Optimization : Compare yields in DMF, THF, or acetonitrile to identify ideal polarity.

- Reaction Kinetics : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature.

For example, BASF’s patented amination process for difluoroanilines highlights the role of solvent choice in minimizing by-products .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- HPLC-PDA/UV : Quantify impurities at <0.1% levels using reverse-phase C18 columns.

- GC-MS : Identify volatile by-products (e.g., unreacted benzyl halides).

- Elemental Analysis : Confirm stoichiometry of C, H, N, Cl, and F.

These methods align with EPA and FDA guidelines for halogenated aromatic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.